molecular formula C5H8N4O B13115419 4-Amino-5-(methylamino)pyrimidin-2-ol CAS No. 527673-46-7

4-Amino-5-(methylamino)pyrimidin-2-ol

Cat. No.: B13115419
CAS No.: 527673-46-7
M. Wt: 140.14 g/mol
InChI Key: JNWBTYLVGZLOGY-UHFFFAOYSA-N
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Description

4-Amino-5-(methylamino)pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(methylamino)pyrimidin-2-ol typically involves the condensation of a three-carbon compound with an amidine structure. One common method is the reaction of 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at elevated temperatures (110–140°C) to form the desired pyrimidine derivative . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(methylamino)pyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce dihydropyrimidines.

Scientific Research Applications

4-Amino-5-(methylamino)pyrimidin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-(methylamino)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-hydroxypyrimidine
  • 4-Amino-5-(phenyldiazenyl)pyrimidin-2-ol
  • 4-Methyl-2-methylaminothiazol-5-yl-pyrimidin-2-ylamino-phenol

Uniqueness

4-Amino-5-(methylamino)pyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

527673-46-7

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

6-amino-5-(methylamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C5H8N4O/c1-7-3-2-8-5(10)9-4(3)6/h2,7H,1H3,(H3,6,8,9,10)

InChI Key

JNWBTYLVGZLOGY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(NC(=O)N=C1)N

Origin of Product

United States

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